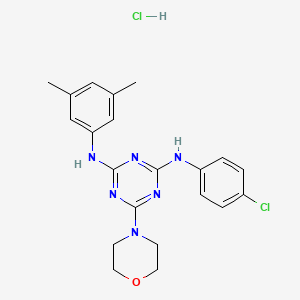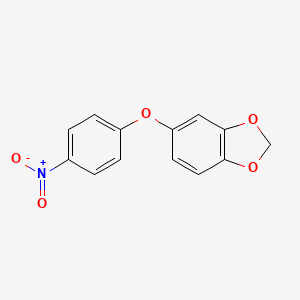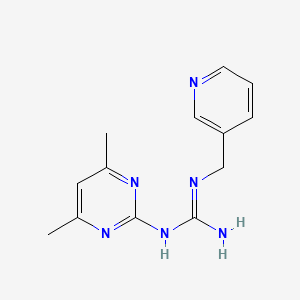![molecular formula C34H47N3O7 B2937195 L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl- CAS No. 1438851-55-8](/img/structure/B2937195.png)
L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl- is a useful research compound. Its molecular formula is C34H47N3O7 and its molecular weight is 609.764. The purity is usually 95%.
BenchChem offers high-quality L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Studies and Clinical Impact
A study focused on TZT-1027, a derivative inhibiting microtubule assembly through tubulin binding, highlighted its clinical impact and pharmacokinetic properties in high-dose chemotherapy settings. This research aimed to assess dose-limiting toxicities, determine the maximum tolerated dose, and study the pharmacokinetics when administered to patients with advanced solid tumors. The recommended dose for phase II studies was established based on the pharmacokinetics suggesting linearity over the dose ranges studied, with neutropenia and infusion arm pain identified as dose-limiting toxicities (de Jonge et al., 2005).
Solid-phase Peptide Synthesis
Research on the optimized preparation of deca(L-alanyl)-L-valinamide demonstrated the challenges and solutions in solid-phase peptide synthesis due to its hydrophobicity and tendency to form secondary structures. This study provided valuable insights into systematic studies on the synthesis of this peptide, showcasing the effectiveness of specific deprotection reagents (Kates et al., 1996).
Antifungal Activity of Valinamide Carbamates
A series of substituted 1-phenyl-2-phenoxyethylamino valinamide carbamates were synthesized and evaluated for their antifungal activity. These compounds exhibited significant anti-oomycete activity, indicating their potential as agricultural fungicides with low toxicity toward mammalian cells (Wang et al., 2015).
Enzyme-activated Surfactants for Nanotube Dispersion
The utilization of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotube dispersion was explored. These surfactants can create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, demonstrating a novel approach to nanotube handling and application (Cousins et al., 2009).
Anti-inflammatory Properties
A study on N-(fluorenyl-9-methoxycarbonyl) amino acids revealed their broad spectrum of anti-inflammatory activity. These compounds were found to be effective against models implicating activated T lymphocytes and were involved in inhibiting T-lymphocyte activation in vitro. This research opens new avenues for therapeutic agents in treating inflammatory diseases, underscoring a different mechanism of action from traditional anti-inflammatory compounds (Burch et al., 1991).
properties
IUPAC Name |
(3R,4S,5S)-4-[[(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N3O7/c1-9-21(4)30(27(43-8)18-28(38)39)37(7)31(40)29(20(2)3)35-32(41)34(5,6)36-33(42)44-19-26-24-16-12-10-14-22(24)23-15-11-13-17-25(23)26/h10-17,20-21,26-27,29-30H,9,18-19H2,1-8H3,(H,35,41)(H,36,42)(H,38,39)/t21-,27+,29-,30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMCNMWLUZCUOQ-JCAQUDJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2937114.png)

![5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937117.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2937121.png)

![6-Acetyl-7-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2937126.png)

![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2937128.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2937129.png)


![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2937132.png)
